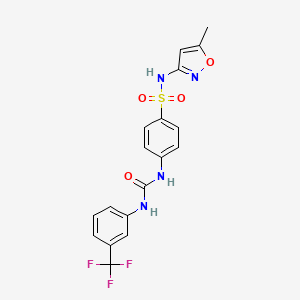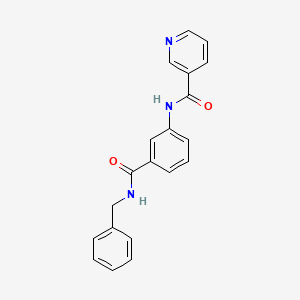![molecular formula C25H31N3NiO3+ B3023337 [N-[alpha-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel CAS No. 847654-16-4](/img/structure/B3023337.png)
[N-[alpha-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
[N-[alpha-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel is a coordination compound that features a nickel ion complexed with a ligand derived from glycine and dibutylglycinamide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [N-[alpha-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel typically involves the reaction of nickel salts with the corresponding ligand. One common method involves the condensation of dibutylglycinamide with benzaldehyde to form the Schiff base, which is then reacted with nickel(II) acetate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
[N-[alpha-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel can undergo various chemical reactions, including:
Oxidation: The nickel center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced, often leading to changes in the coordination environment of the nickel ion.
Substitution: Ligand exchange reactions can occur, where the existing ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or hydrazine are commonly employed.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and appropriate solvents like acetonitrile or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nickel(III) complexes, while reduction could yield nickel(I) species. Substitution reactions typically result in new nickel complexes with different ligands.
科学的研究の応用
[N-[alpha-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.
Biology: The compound’s potential as a metalloprotein mimic is being explored, which could have implications in understanding enzyme mechanisms.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its unique coordination properties.
Industry: It is investigated for its use in materials science, particularly in the development of novel materials with specific electronic or magnetic properties.
作用機序
The mechanism by which [N-[alpha-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel exerts its effects involves coordination chemistry principles. The nickel ion interacts with various molecular targets through coordination bonds, influencing the reactivity and stability of the compound. The pathways involved often include electron transfer processes and ligand exchange mechanisms, which are crucial for its catalytic and biological activities.
類似化合物との比較
Similar Compounds
[N-[alpha-[2-(Diethylglycinamido)phenyl]benzylidene]glycinato]nickel: Similar structure but with diethyl groups instead of dibutyl groups.
[N-[alpha-[2-(Dimethylglycinamido)phenyl]benzylidene]glycinato]nickel: Features dimethyl groups, leading to different steric and electronic properties.
[N-[alpha-[2-(Diphenylglycinamido)phenyl]benzylidene]glycinato]nickel: Contains diphenyl groups, which significantly alter the compound’s characteristics.
Uniqueness
[N-[alpha-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel is unique due to the presence of dibutyl groups, which provide distinct steric hindrance and electronic effects
特性
CAS番号 |
847654-16-4 |
|---|---|
分子式 |
C25H31N3NiO3+ |
分子量 |
480.2 g/mol |
IUPAC名 |
2-[[[2-[2-(dibutylamino)acetyl]azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(3+) |
InChI |
InChI=1S/C25H33N3O3.Ni/c1-3-5-16-28(17-6-4-2)19-23(29)27-22-15-11-10-14-21(22)25(26-18-24(30)31)20-12-8-7-9-13-20;/h7-15H,3-6,16-19H2,1-2H3,(H2,26,27,29,30,31);/q;+3/p-2 |
InChIキー |
DATYRXVRPUHZJH-UHFFFAOYSA-L |
SMILES |
CCCCN(CCCC)CC(=O)[N-]C1=CC=CC=C1C(=NCC(=O)O)C2=CC=CC=C2.[Ni] |
正規SMILES |
CCCCN(CCCC)CC(=O)[N-]C1=CC=CC=C1C(=NCC(=O)[O-])C2=CC=CC=C2.[Ni+3] |
ピクトグラム |
Irritant; Health Hazard |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


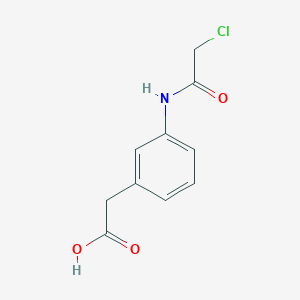
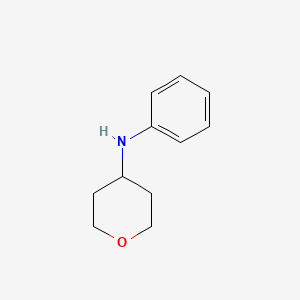
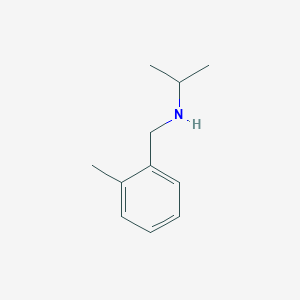
![4-[(4-Nitrobenzoyl)amino]benzoic acid](/img/structure/B3023260.png)
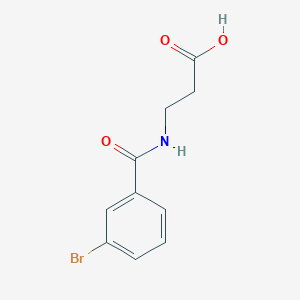

![N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B3023265.png)
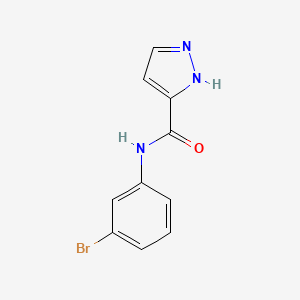
![2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B3023270.png)
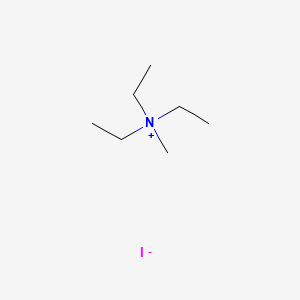
![4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine](/img/structure/B3023272.png)
![N-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B3023274.png)
